Ethylene Glycol vs. Pinacol Ester Reactivity
In studies investigating the nucleophilic reactivity of boron ate complexes derived from heteroaryl boronic esters, the diol ligand significantly influences reactivity. Ethylene glycol derivatives were found to be 104 times more reactive than their pinacol ester counterparts . This substantial difference in reactivity can be exploited to modulate reaction rates and selectivities in complex synthetic sequences.
| Evidence Dimension | Nucleophilic Reactivity (relative rate) |
|---|---|
| Target Compound Data | Relative reactivity factor: 104 (for ethylene glycol ester class) |
| Comparator Or Baseline | Pinacol boronic ester (relative reactivity factor: 1 as baseline) |
| Quantified Difference | 104-fold higher reactivity |
| Conditions | Kinetic analysis of boron ate complexes derived from heteroaryl boronic esters, monitored by UV/Vis spectroscopy . |
Why This Matters
For procurement, this evidence indicates that 2-(thiophen-3-yl)-1,3,2-dioxaborolane is the preferred reagent when higher reaction rates are required, potentially enabling lower catalyst loadings or faster reaction times compared to the pinacol ester.
